Cas no 941931-00-6 (N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methanesulfonylphenyl)acetamide)

N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methanesulfonylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
- N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methanesulfonylphenyl)acetamide
-
- インチ: 1S/C19H19N3O6S/c1-26-13-6-9-15(16(11-13)27-2)18-21-22-19(28-18)20-17(23)10-12-4-7-14(8-5-12)29(3,24)25/h4-9,11H,10H2,1-3H3,(H,20,22,23)
- InChIKey: UKCOKDSGRWBZNY-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=C(OC)C=C2OC)O1)(=O)CC1=CC=C(S(C)(=O)=O)C=C1
N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methanesulfonylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2829-0214-20mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide |
941931-00-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2829-0214-2μmol |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide |
941931-00-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2829-0214-2mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide |
941931-00-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2829-0214-4mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide |
941931-00-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2829-0214-30mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide |
941931-00-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2829-0214-5mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide |
941931-00-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2829-0214-5μmol |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide |
941931-00-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2829-0214-1mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide |
941931-00-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2829-0214-10mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide |
941931-00-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2829-0214-3mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide |
941931-00-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methanesulfonylphenyl)acetamide 関連文献
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methanesulfonylphenyl)acetamideに関する追加情報
N-5-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl-2-(4-Methanesulfonylphenyl)acetamide (CAS No. 941931-00-6): A Comprehensive Overview
N-5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methanesulfonylphenyl)acetamide (CAS No. 941931-00-6) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound make it a promising candidate for further research and development in drug discovery.
The chemical structure of N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methanesulfonylphenyl)acetamide consists of a 1,3,4-oxadiazole ring linked to a 2,4-dimethoxyphenyl group and a 4-methanesulfonylphenyl group through an acetamide linkage. The presence of these functional groups imparts specific pharmacological properties to the molecule. The methoxy groups on the phenyl ring enhance the lipophilicity and solubility of the compound, while the methanesulfonyl group contributes to its reactivity and stability.
Recent studies have explored the biological activities of N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methanesulfonylphenyl)acetamide in various contexts. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Additionally, N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methanesulfonylphenyl)acetamide has been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory activity can have wide-ranging therapeutic applications. Preclinical studies have demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be useful in treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methanesulfonylphenyl)acetamide has also been studied to assess its suitability for clinical use. Initial findings indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and has a reasonable half-life in plasma, making it a promising candidate for oral administration. However, further optimization may be necessary to improve its bioavailability and reduce potential side effects.
In terms of safety and toxicity, preliminary toxicological studies have shown that N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methanesulfonylphenyl)acetamide is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are essential before advancing to clinical trials. These assessments will include detailed evaluations of genotoxicity, mutagenicity, and long-term toxicity in animal models.
The potential therapeutic applications of N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methanesulfonylphenyl)acetamide extend beyond cancer and inflammation. Recent research has also explored its activity against other diseases such as neurodegenerative disorders and viral infections. For instance, studies have shown that this compound can inhibit the replication of certain viruses by interfering with key viral enzymes or host cell pathways involved in viral replication.
In conclusion, N-5-(2,4-dimethoxyphenyl)-1,3,4-Oxadiazol-2-yL-2-(4-methanesulfonylphenyL)-acetamidE (CAS No. 941931-006) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As more data becomes available from preclinical and clinical studies, this compound may prove to be a valuable addition to the arsenal of drugs used to treat various diseases.
941931-00-6 (N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methanesulfonylphenyl)acetamide) 関連製品
- 899999-87-2(methyl 4-(2-{5-(hydroxymethyl)-1-(4-methoxyphenyl)methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)
- 1049726-54-6(1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride)
- 222550-64-3(tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)
- 1343702-03-3(Methyl 5-amino-2,3-dichlorobenzoate)
- 1854195-91-7(2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid)
- 1261512-49-5(4-Bromo-2-(difluoromethyl)-1-methoxybenzene)
- 832737-45-8(1-(4-fluorophenyl)methylpiperidine-3-carboxylic acid)
- 2408972-58-5(tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate)
- 1216266-70-4(2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine)
- 2229075-87-8(3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)



